N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide is a complex organic compound that features a benzoindole core structure
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-2-23-18-12-11-17(15-9-6-10-16(20(15)18)21(23)25)22-19(24)13-28(26,27)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQJUXDTGKKXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoindole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the desired position.
Attachment of the phenylsulfonyl group: Sulfonylation reactions, often using reagents like sulfonyl chlorides, can be employed.
Formation of the acetamide linkage: This can be achieved through amidation reactions involving acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development due to its complex structure.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide: can be compared with other benzoindole derivatives or sulfonyl acetamides.
Benzoindole derivatives: Compounds with similar core structures but different substituents.
Sulfonyl acetamides: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. With a complex structure featuring a benzo[cd]indole moiety and a sulfonamide group, this compound may have applications in various therapeutic areas, including oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.39 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it may inhibit the growth of certain bacterial strains, potentially serving as a lead compound for the development of new antibiotics.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells. The compound's effects were compared with standard chemotherapeutics.
- Mechanistic Studies : Flow cytometry analyses indicated that treatment with this compound led to an increase in apoptotic cells as evidenced by Annexin V staining. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Antibacterial Activity : A study assessing the antibacterial efficacy revealed that this compound inhibited the growth of Staphylococcus aureus with an MIC of 32 µg/mL.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique biological activity profile of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-2-(phenylsulfonyl)acetamide.
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-(1-Ethyl-2-oxo-benzimidazolyl)-3-nitrobenzamide | Moderate | Weak |
| N-(1-Ethyl-2-thiophenecarboxamide) | High | Moderate |
| N-(1-Ethyl-2-oxo-benzo[cd]indol)-2-(phenylsulfonyl)acetamide | High | Significant |
Q & A
Basic: What are the optimal synthetic routes for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Formation : Construct the benzo[cd]indol-2-one moiety via cyclization of substituted aniline derivatives using acid catalysis (e.g., polyphosphoric acid) .
Ethylation : Introduce the ethyl group at the N1 position via alkylation with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
Sulfonylation : React the intermediate with phenylsulfonyl chloride under basic conditions (e.g., pyridine) to install the sulfonylacetamide group .
Optimization Tips :
- Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .
- Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, acetonitrile/water) .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at 8.1–8.3 ppm for indole protons; sulfonylacetamide protons at 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 423.12) and detect impurities .
- HPLC-PDA : Assess purity (>95%) using a reverse-phase column (mobile phase: 0.1% TFA in acetonitrile/water) .
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., Aurora A) or proteases using fluorogenic substrates (IC₅₀ determination via fluorescence quenching) .
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hr exposure, IC₅₀ calculation) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to evaluate intracellular localization .
Advanced: How can contradictions in structure-activity relationship (SAR) studies be resolved for sulfonamide derivatives of this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modifications at the phenylsulfonyl (e.g., electron-withdrawing groups) or indole positions (e.g., halogenation) .
- Comparative Bioassays : Test analogs in parallel under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate substituent effects .
- Crystallographic Analysis : Resolve X-ray structures of protein-ligand complexes (e.g., with Aurora A) to identify binding interactions disrupted by specific substituents .
Advanced: What mechanistic insights explain the role of the phenylsulfonyl group in modulating reactivity during synthesis?
Methodological Answer:
- Electrophilic Activation : The sulfonyl group enhances acetamide electrophilicity, facilitating nucleophilic attack by the indole nitrogen during coupling .
- Steric Effects : Bulkier sulfonyl groups (e.g., 4-fluorophenyl) may reduce reaction yields due to steric hindrance; optimize using polar aprotic solvents (e.g., DMSO) .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., sulfonic acid derivatives) and adjust reaction stoichiometry .
Advanced: How can structural analogs be rationally designed to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenylsulfonyl group with a thiophene sulfone (improved metabolic resistance) .
- Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., ethyl group) to slow CYP450-mediated oxidation .
- Prodrug Strategies : Mask the acetamide as an ester (hydrolyzed in vivo) to enhance oral bioavailability .
Advanced: What experimental strategies address challenges in analyzing degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS/MS Profiling : Identify degradation products (e.g., hydrolyzed acetamide) using a Q-TOF instrument and fragment ion analysis .
- Stability-Indicating Assays : Validate HPLC methods to quantify intact compound in the presence of degradants .
Advanced: How can synergistic effects with existing therapeutics be systematically evaluated?
Methodological Answer:
- Combinatorial Screening : Use a checkerboard assay to determine Combination Index (CI) values with cisplatin or paclitaxel .
- Pathway Analysis : Perform RNA-seq on treated cells to identify co-targeted pathways (e.g., apoptosis or DNA repair) .
- In Vivo Validation : Test combinations in xenograft models (e.g., nude mice) with pharmacokinetic monitoring to ensure co-delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
